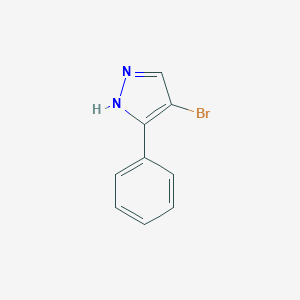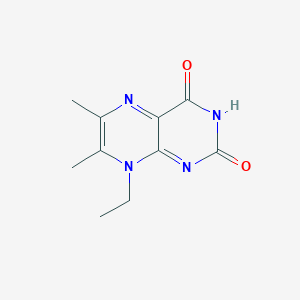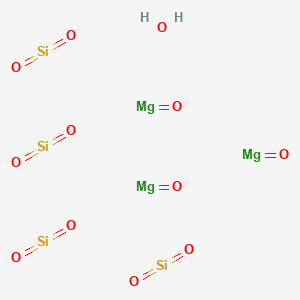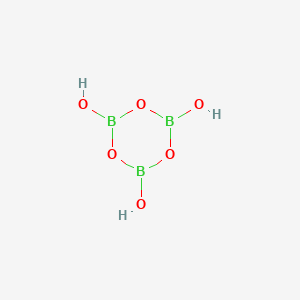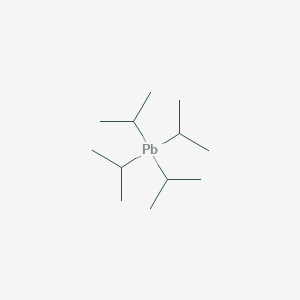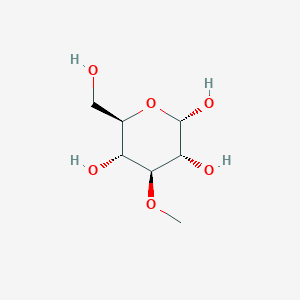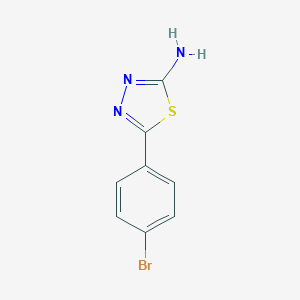
3'-Hydroxypropiophenone
Descripción general
Descripción
3’-Hydroxypropiophenone, also known as 1-(3-Hydroxyphenyl)-1-propanone, is a chemical compound with the molecular formula C9H10O2 . It is used as a reactant to synthesize tricyclic fused pyridines, a family of alkaloids with antimalarial activity .
Synthesis Analysis
Biosynthesis pathways have been explored for the production of 3-hydroxypropionic acid (3-HP), which is an economically important platform compound . The bioproduction of 3-HP has attracted more attention due to the utilization of renewable biomass . Strategies for enhancing 3-HP synthesis include eliminating by-products using recombinant E. coli .Molecular Structure Analysis
The molecular structure of 3’-Hydroxypropiophenone consists of 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The average mass is 150.174 Da and the monoisotopic mass is 150.068085 Da . The molecule contains a total of 21 bonds, including 11 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds .Chemical Reactions Analysis
While specific chemical reactions involving 3’-Hydroxypropiophenone are not detailed in the search results, it is known that propiophenone can be prepared by Friedel–Crafts reaction of propanoyl chloride and benzene . This might suggest potential reaction pathways for 3’-Hydroxypropiophenone.Physical And Chemical Properties Analysis
3’-Hydroxypropiophenone has a density of 1.1±0.1 g/cm3, a boiling point of 288.9±23.0 °C at 760 mmHg, and a flash point of 121.4±15.2 °C . It has 2 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds . Its polar surface area is 37 Å2 .Aplicaciones Científicas De Investigación
Enantioselective Synthesis of 2-HPP
3’-Hydroxypropiophenone is used in the enantioselective synthesis of 2-HPP (2-hydroxy-1-phenyl-1-propane), a highly valuable chiral building block useful for the synthesis of various pharmaceuticals and natural products . The synthesis is carried out by free and immobilized whole cells of Pseudomonas putida starting from readily-available aldehyde substrates .
Production of α-Hydroxyketones
3’-Hydroxypropiophenone is among the important α-hydroxyketones. These optically active α-hydroxy ketones, also called acyloins, are commercially attractive compounds with unique features which allow meeting their great applications in the pharmaceutical and chemical industry .
Stereoselective Synthesis of Diols
3’-Hydroxypropiophenone is an essential intermediate in the stereoselective synthesis of diols . For instance, 1-phenylpropane-1,2-diol (PPD), an important agent and versatile building block in the pharmaceutical industry, can be obtained by subsequent oxidoreduction of 2-HPP using alcohol dehydrogenase .
Evans-Tishchenko Reduction
3’-Hydroxypropiophenone can be used in the enantioselective Evans-Tishchenko reduction of achiral β-hydroxyketones to afford monoacyl-protected 1,3-diols with high stereoselectivities . In the reaction of racemic β-hydroxyketones, kinetic optical resolution occurred in a highly stereoselective manner .
Synthesis of Biologically Active Compounds
The Evans-Tishchenko reduction of 3’-Hydroxypropiophenone has been used in the synthesis of biologically active compounds . This method does not require the use of metal hydride reagents, making it an attractive option for the synthesis of these compounds .
Production of 1,3-Diol Derivatives
An enantioselective aldol-Tishchenko reaction catalyzed by lithium binaphtholate affords 1,3-diol derivatives from a ketone and an aldehyde . This reaction uses 3’-Hydroxypropiophenone as a starting material .
Safety and Hazards
Direcciones Futuras
While specific future directions for 3’-Hydroxypropiophenone are not detailed in the search results, its use in the synthesis of tricyclic fused pyridines suggests potential applications in the development of antimalarial drugs . Additionally, the interest in bioproduction of related compounds like 3-HP indicates a trend towards sustainable chemical synthesis .
Mecanismo De Acción
- Primary Targets : 3’-Hydroxypropiophenone is structurally related to p-hydroxybenzoic acid and parabens. It also bears resemblance to diethylstilbestrol (DES) and alkylphenols, all of which are estrogens .
- Role : The compound has relatively low affinity for the estrogen receptor. It must be administered at high dosages (0.8 to 1.6 g/day) to achieve significant estrogenic and antigonadotropic effects. It possesses only 0.1% of the estrogenic activity and less than 0.5% of the antigonadotropic potency of estrone .
Target of Action
Propiedades
IUPAC Name |
1-(3-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOGDBMOFMQLEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156855 | |
| Record name | 3'-Hydroxypropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Hydroxypropiophenone | |
CAS RN |
13103-80-5 | |
| Record name | 3′-Hydroxypropiophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13103-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Hydroxypropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013103805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13103-80-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3'-Hydroxypropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-hydroxypropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3'-HYDROXYPROPIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3VUA549F9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 5-hydroxykynurenamine (5-HK) and its analogs affect cerebral arteries?
A: Research using isolated dog cerebral arteries has shown that 5-HK and its analogs, including those with a 3'-hydroxypropiophenone structure like 2'-amino-3-dimethylamino-5'-hydroxypropiophenone (Cpd. III), can cause the arteries to contract. This contraction is believed to be mediated through serotonin receptors, as the effect can be blocked by methysergide, a serotonin antagonist []. Interestingly, these compounds can also act as antagonists, blocking the contractile response normally induced by serotonin. []
Q2: How does modifying the structure of 5-HK, specifically around the 3'-hydroxypropiophenone moiety, influence its activity?
A: Structural modifications to the 5-HK molecule, particularly alterations to the hydroxy group on the benzene ring and the length of the side chain attached to the 3'-hydroxypropiophenone group, significantly impact its activity. [] For example, 2'-amino-3-dimethylamino-5'-hydroxypropiophenone (Cpd. III) displayed a weaker contractile effect compared to 5-HK. [] This suggests that both the hydroxy group and the specific side chain structure are crucial for the interaction with the presumed serotonin receptors and the resulting biological activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




